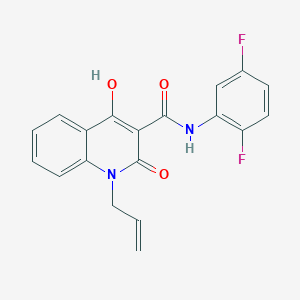
1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C19H14F2N2O3 and its molecular weight is 356.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 941949-61-7 |
| Molecular Formula | C19H14F2N2O3 |
| Molecular Weight | 356.3 g/mol |
Anticancer Activity
Recent studies have indicated that quinoline derivatives possess significant anticancer properties. For instance, a related compound in the quinoline family demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells and 1.4 µM against Panc-1 pancreatic cancer cells . The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound appears to inhibit the proliferation of various cancer cell lines through cell cycle arrest.
- Induction of Apoptosis : It activates intrinsic and extrinsic apoptotic pathways leading to programmed cell death.
- Targeting Specific Enzymes : Similar compounds have shown to inhibit enzymes involved in cancer progression and metastasis.
Study on Antiproliferative Effects
A study conducted on a series of quinoline derivatives highlighted the antiproliferative effects of compounds structurally similar to this compound. The study reported that these derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with a focus on their ability to induce apoptosis through various biochemical pathways .
In Vivo Studies
In vivo studies are necessary to confirm the efficacy and safety profile of this compound. Preliminary results suggest that it may reduce tumor growth in animal models; however, further research is essential to establish these findings conclusively.
科学研究应用
Anticancer Activity
Quinolone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that certain quinolone derivatives can induce apoptosis and cause cell cycle arrest in cancer cells, making them promising candidates for cancer therapy .
Case Study: Anti-Proliferative Effects
A study focused on the synthesis of quinolone derivatives demonstrated that certain compounds achieved IC50 values as low as 1.2 µM against MCF-7 breast cancer cells. This suggests a strong potential for the development of new anticancer agents based on the quinolone scaffold .
Antibacterial Properties
Quinolones are also known for their antibacterial activity. The unique structure of these compounds allows them to interfere with bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and survival. This mechanism makes them effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
Research Insights
Recent studies have highlighted the efficacy of various quinolone derivatives against resistant bacterial strains, emphasizing their role in combating antibiotic resistance . The modification of the quinolone scaffold to include different substituents can enhance antibacterial activity and reduce toxicity.
Neuroprotective Effects
Emerging research suggests that quinolone derivatives may possess neuroprotective properties. Some studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Synthesis and Development
The synthesis of this compound can be achieved through various methodologies that emphasize green chemistry principles. Efficient synthetic routes not only improve yield but also minimize environmental impact.
Synthetic Methodology
A notable approach involves the use of click chemistry to create complex quinolone derivatives with enhanced biological activity. This method allows for the rapid assembly of molecular scaffolds while maintaining high purity and yield .
属性
IUPAC Name |
N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c1-2-9-23-15-6-4-3-5-12(15)17(24)16(19(23)26)18(25)22-14-10-11(20)7-8-13(14)21/h2-8,10,24H,1,9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUYJXKMCDLUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













